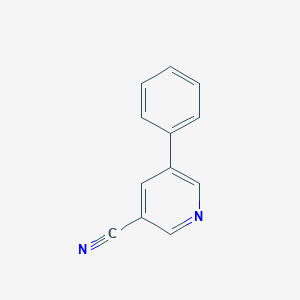

5-Phenylpyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11/h1-6,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVJVGOUKSPYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304859 | |

| Record name | 5-Phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-11-4 | |

| Record name | 5-Phenyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10177-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 167779 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010177114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10177-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Phenylpyridine 3 Carbonitrile

Direct Synthesis Approaches

Direct synthesis methods offer efficient pathways to 5-Phenylpyridine-3-carbonitrile by assembling the pyridine (B92270) core in a limited number of steps. These approaches are favored for their atom economy and operational simplicity.

Multi-component Reactions for Pyridine Ring Construction

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single pot. nih.govnih.gov This approach is particularly valuable for synthesizing highly substituted pyridines. growingscience.comacsgcipr.org The inherent advantages of MCRs include high efficiency, minimal waste generation, and simplified reaction procedures. nih.gov

A prevalent one-pot method for synthesizing pyridine derivatives involves the condensation of an aromatic aldehyde, malononitrile (B47326), and a suitable active methylene (B1212753) compound. nanoscalereports.com This reaction typically proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition and subsequent cyclization to form the pyridine ring. nanoscalereports.comnih.gov Various catalysts, including bases like potassium carbonate mdpi.com and piperidine, or heterogeneous catalysts such as nano copper ferrite (B1171679) nanoscalereports.com and hydrotalcite growingscience.com, have been employed to facilitate this transformation. The reaction conditions can be optimized by adjusting parameters like temperature and catalyst loading to achieve good to excellent yields. growingscience.com

For instance, the reaction of an aromatic aldehyde, malononitrile, and a substituted phenol (B47542) in the presence of a nano copper ferrite catalyst provides an efficient route to poly-substituted pyridine derivatives. nanoscalereports.com The catalyst's magnetic properties allow for easy recovery and reuse, making this a greener synthetic option. nanoscalereports.com

A plausible mechanism for this type of reaction involves the initial Knoevenagel condensation of the aldehyde and malononitrile to form a cinnamonitrile (B126248) intermediate. This intermediate then reacts with another molecule of malononitrile, leading to a dihydropyridine (B1217469) intermediate which is subsequently oxidized to the final pyridine product. nanoscalereports.com

Table 1: One-Pot Synthesis of Substituted Pyridines

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Aromatic Aldehydes | N-alkyl-2-cyanoacetamides | K2CO3 | EtOH | Microwave | 1-alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles | 65-77 | mdpi.com |

| Aromatic Aldehydes | Substituted Phenols | Nano copper ferrite | Ethanol (B145695) | Reflux | Poly-substituted pyridine derivatives | High | nanoscalereports.com |

| Aromatic Aldehydes | Thiophenol | Mg-Al hydrotalcite | Ethanol | Reflux | Highly substituted pyridines | Good to Excellent | growingscience.com |

| Aromatic Aldehydes | Malononitrile | - | Water and PEG-400 | Catalyst-free | 2-amino-3-cyano-4H-pyran annulated derivatives | Good to Excellent | researchgate.net |

Vinamidinium salts serve as valuable three-carbon building blocks in the synthesis of pyridines. researchgate.netsioc-journal.cn The reaction of α-aryl ketones with vinamidinium hexafluorophosphate (B91526) salts provides access to 3-arylpyridines. researchgate.net This annulation reaction generally proceeds in good to excellent yields, particularly with vinamidinium salts bearing electron-withdrawing groups at the β-position. researchgate.net

A specific application of this method is the cyclocondensation of vinamidinium salts with malononitrile in the presence of ammonium (B1175870) acetate (B1210297) to furnish 2-amino-5-aryl or formylpyridine-3-carbonitriles. iosrjournals.org This one-step procedure offers a straightforward route to these important pyridine derivatives. iosrjournals.org For example, the reaction of symmetrical vinamidinium salts with malononitrile in refluxing ethanol for 12 hours yields the corresponding 2-amino-5-aryl or formylpyridine-3-carbonitriles. iosrjournals.org The synthesis of 2-amino-5-phenylpyridine-3-carbonitrile using this method has been reported with a high yield of 96%. iosrjournals.org

Table 2: Synthesis of 2-Amino-5-substituted-pyridine-3-carbonitriles from Vinamidinium Salts

| Vinamidinium Salt Substituent (Aryl/Formyl) | Product | Yield (%) | Reference |

| Phenyl | 2-Amino-5-phenylpyridine-3-carbonitrile | 96 | iosrjournals.org |

| 4-Methoxyphenyl | 2-Amino-5-(4-methoxyphenyl)pyridine-3-carbonitrile | - | iosrjournals.org |

| Formyl | 2-Amino-5-formylpyridine-3-carbonitrile | - | iosrjournals.org |

Chalcone-Based Condensation Routes

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors for the synthesis of various heterocyclic compounds, including pyridines. ipb.ptekb.eg The α,β-unsaturated carbonyl system in chalcones allows for conjugate addition reactions, which are key to forming the pyridine ring. ipb.pt

The synthesis of pyridine-3-carbonitrile (B1148548) derivatives can be achieved by reacting chalcones with malononitrile. nih.govresearchgate.net For example, the reaction of pyrazole-containing chalcones with malononitrile using sodium methoxide (B1231860) as a base in methanol (B129727) yields the corresponding pyridine-3-carbonitriles. researchgate.net Similarly, benzimidazole-based chalcones react with malononitrile and ammonium acetate to afford substituted 2-amino-6-(1H-benzimidazol-2-yl)-4-phenylpyridine-3-carbonitriles. derpharmachemica.com

A general mechanism for the formation of 2-methoxypyridine-3-carbonitrile derivatives from chalcones involves the conjugate addition of the malononitrile anion to the β-carbon of the chalcone. This is followed by an attack of methanol on a cyano group, leading to an imine intermediate that tautomerizes to an amine. Intramolecular dehydrative cyclization of this amine furnishes a dihydropyridine, which then aromatizes to the final product. nih.gov

Cyanothioacetamide-Mediated Pyridine Formation

Cyanothioacetamide is a reactive intermediate used in the synthesis of various heterocyclic compounds, including pyridine-2(1H)-thiones. rsc.orghilarispublisher.com These thiones are valuable starting materials for further transformations. hilarispublisher.com

The reaction of ylidene derivatives of cyanothioacetamide with compounds like ethyl acetoacetate (B1235776) can produce pyridinethiol derivatives. researchgate.net Additionally, cyanothioacetamide reacts with α,β-unsaturated carbonyl compounds to form thioxohydropyridine-3-carbonitriles. researchgate.net These pyridine derivatives can then be used to synthesize a range of thienopyridine compounds. researchgate.netresearchcommons.org For instance, the reaction of 2-cyanoethanethioamide with α,β-unsaturated ketones yields 2-thioxopyridine-3-carbonitrile derivatives. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave irradiation has been increasingly utilized to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govijcce.ac.ir This technique has been successfully applied to the synthesis of this compound and its derivatives.

A notable example is the microwave-assisted one-pot, three-component reaction of aromatic aldehydes, N-alkyl-2-cyanoacetamides, and malononitrile in the presence of a base like potassium carbonate. mdpi.com This method provides a rapid and environmentally friendly route to highly functionalized pyridines. mdpi.com The reaction proceeds through a tandem sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and aromatization. mdpi.com

Microwave irradiation has also been employed in chalcone-based syntheses. The cycloaddition of chalcones with 3-aminobut-2-enenitrile in the presence of ammonium acetate under microwave conditions yields trisubstituted pyridine-3-carbonitrile derivatives in good yields. jocpr.com For example, the reaction of 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one with 3-aminobut-2-enenitrile under microwave irradiation at 130°C for 30 minutes produced 2-methyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile in 90% yield. jocpr.com

Furthermore, a one-pot, four-component reaction of aromatic aldehydes, acetophenones, and malononitrile in the presence of sodium alkoxide under microwave irradiation offers an efficient synthesis of various cyanopyridines. sohag-univ.edu.eg

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of Cyanopyridines

| Compound | Method | Reaction Time | Yield (%) | Reference |

| 2-Amino-6-(4-chlorophenyl)-4-phenylpyridine-3-carbonitrile | Microwave (A) | 1-4 min | 78 | sohag-univ.edu.eg |

| 2-Amino-6-(4-chlorophenyl)-4-phenylpyridine-3-carbonitrile | Conventional (B) | 3-9 h | 76 | sohag-univ.edu.eg |

| 2-methyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | Microwave | 30 min | 90 | jocpr.com |

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

2.2. Functionalization and Derivatization Strategies 2.2.1. Precursor-Based Synthesis and Elaboration (e.g., from 4-Chloro-5-iodo-3-pyridinecarbonitrile) researchgate.net 2.2.2. Cyclization Reactions in Derivative Synthesis mdpi.com

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Reactivity and Chemical Transformations of 5 Phenylpyridine 3 Carbonitrile and Its Analogs

Oxidation Reactions of the Pyridine (B92270) Core (e.g., N-Oxide Formation)

The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it susceptible to oxidation. This reaction typically leads to the formation of a pyridine N-oxide. The oxidation enhances the reactivity of the pyridine ring, influencing its electronic properties and subsequent chemical behavior. scripps.edu

Pyridine N-oxides are generally prepared by treating the parent pyridine with an oxidizing agent. researchgate.net Common reagents for this transformation include peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide (H₂O₂) in the presence of a carboxylic acid like acetic acid. acs.orgbme.hu The use of H₂O₂ is often preferred for its cost-effectiveness and the formation of water as the sole byproduct. acs.org

General Characteristics of Pyridine N-Oxides:

Basicity: Pyridine N-oxides are significantly weaker bases compared to their parent pyridines. scripps.edu

Reactivity: The N-oxide functionality increases the electron density at the C2 and C4 positions of the pyridine ring, making them more susceptible to attack by both electrophiles and nucleophiles after initial activation of the oxygen atom. scripps.edu

Synthetic Utility: The formation of an N-oxide is a common strategy to activate the pyridine ring for further functionalization, such as halogenation or the introduction of other substituents. scripps.eduresearchgate.net

While specific studies on the N-oxidation of 5-phenylpyridine-3-carbonitrile are not detailed, the general principles of pyridine chemistry suggest that it would readily undergo this transformation to yield this compound N-oxide under standard oxidation conditions.

Reduction of the Nitrile Functionality to Amines

The nitrile (-C≡N) group is a versatile functional group that can be readily reduced to a primary amine (-CH₂NH₂). researchgate.net This transformation is a fundamental method for synthesizing amines from nitriles. libretexts.org

Two primary methods are employed for the reduction of nitriles:

Catalytic Hydrogenation: This method involves the reaction of the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemguide.co.ukstudymind.co.uk Commonly used catalysts include Raney Nickel, palladium on carbon (Pd/C), or platinum. studymind.co.ukcommonorganicchemistry.com To suppress the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.comgoogle.com

Chemical Reduction: Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for converting nitriles to primary amines. libretexts.orgchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic or aqueous workup to yield the final amine. libretexts.orgchemguide.co.uk Other hydride reagents like borane-tetrahydrofuran (B86392) complex (BH₃-THF) can also be used. commonorganicchemistry.com

Applying these methods to this compound would result in the formation of (5-phenylpyridin-3-yl)methanamine, a primary amine.

Alkylation Reactions of Pyridine-2(1H)-thiones

Analogs of this compound, specifically 3-cyanopyridine-2(1H)-thiones, are important intermediates for building more complex heterocyclic systems. sciforum.net These compounds exist in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. researchgate.net

The sulfur atom in the thione/thiol group is a soft nucleophile and readily undergoes S-alkylation when treated with various alkylating agents containing a leaving group. sciforum.netabertay.ac.uk Typical alkylating agents include α-haloesters, α-haloketones, and other active halogen compounds. abertay.ac.ukscispace.com The reaction is usually performed in the presence of a base, such as potassium hydroxide (B78521) or sodium ethoxide, to deprotonate the thiol form, generating a highly nucleophilic thiolate anion. abertay.ac.ukresearchgate.net This thiolate then displaces the halide from the alkylating agent to form a 2-(alkylthio)pyridine-3-carbonitrile derivative. sciforum.net This S-alkylation step is crucial as it sets the stage for subsequent intramolecular cyclization reactions. sciforum.netresearchgate.net

Intramolecular Rearrangement Mechanisms

Intramolecular rearrangements are powerful reactions that allow for the construction of complex cyclic molecules from simpler acyclic or cyclic precursors. In the context of pyridine-3-carbonitrile (B1148548) chemistry, several important rearrangement pathways have been identified.

The Thorpe-Ziegler cyclization is a key intramolecular reaction for synthesizing fused-ring systems, particularly thieno[2,3-b]pyridines, from 2-(alkylthio)pyridine-3-carbonitriles. sciforum.netscispace.com This reaction involves the base-catalyzed intramolecular condensation of a dinitrile or, in this case, the cyclization of a molecule containing both a nitrile group and an adjacent active methylene (B1212753) group. sciforum.netresearchgate.net

The process begins with the S-alkylated pyridine-3-carbonitrile derivative (as described in section 3.3). The alkylating agent used must contain a methylene group (-CH₂-) activated by an electron-withdrawing group (EWG), such as a ketone, ester, or another nitrile. abertay.ac.uk

The mechanism proceeds as follows:

A strong base (e.g., sodium ethoxide, potassium hydroxide) removes a proton from the active methylene group on the S-alkyl chain, generating a carbanion. researchgate.net

The newly formed carbanion acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group on the same molecule. researchgate.net

This attack forms a new carbon-carbon bond, leading to a cyclic enamino intermediate after tautomerization. abertay.ac.uk

This cyclization results in the formation of a 3-aminothieno[2,3-b]pyridine derivative, a valuable scaffold in medicinal chemistry. researchgate.net

| Starting Material (Thione) | Alkylating Agent | Base/Solvent | Product (Thieno[2,3-b]pyridine) |

| 5-Benzoyl-3-cyano-6-phenylpyridine-2(1H)-thione | Chloroacetonitrile | KOH / DMF | 3-Amino-5-benzoyl-2-cyano-6-phenylthieno[2,3-b]pyridine |

| 5-Benzoyl-3-cyano-6-phenylpyridine-2(1H)-thione | Ethyl bromoacetate | KOH / DMF | 3-Amino-5-benzoyl-2-ethoxycarbonyl-6-phenylthieno[2,3-b]pyridine |

| 3-Cyano-6-phenylpyridine-2(1H)-thione | Phenacyl bromide | KOH / DMF | 3-Amino-2-benzoyl-6-phenylthieno[2,3-b]pyridine |

| 3-Cyano-4-methylpyridine-2(1H)-thione | 1-Chloroacetone | Base | 3-Amino-2-acetyl-4-methylthieno[2,3-b]pyridine |

Table based on findings from multiple research studies. sciforum.netabertay.ac.uk

Beyond the Thorpe-Ziegler reaction, other rearrangement mechanisms are known for related pyridine systems. For instance, the thermal rearrangement of highly substituted 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine-3-carbonitriles has been observed to produce complex polycyclic naphthyridine structures. mdpi.com The specific pathway and products are dependent on the reaction temperature. mdpi.com

Intermolecular Reactions and Functional Group Transformations

The functional groups on the this compound scaffold allow for a variety of intermolecular reactions, enabling the synthesis of a wide array of derivatives.

Reactions of the Nitrile Group: The nitrile group is highly versatile. researchgate.net Besides reduction to an amine, it can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid. studymind.co.uk Furthermore, the electrophilic carbon of the nitrile can be attacked by organometallic nucleophiles, such as Grignard reagents, to produce ketones after hydrolysis of the intermediate imine. libretexts.org

Reactions of the Pyridine Ring: The pyridine ring can be functionalized through various C-H activation and cross-coupling reactions, although the presence of the electron-withdrawing nitrile group can influence the regioselectivity of these transformations. nih.govijpsonline.com As discussed, the N-oxide derivative can serve as an activated intermediate for nucleophilic substitution reactions. researchgate.net

Transformations of Fused Systems: The thieno[2,3-b]pyridine (B153569) derivatives, synthesized via the Thorpe-Ziegler cyclization, are themselves reactive intermediates. The 3-amino group can react with various electrophiles. For example, treatment with formic acid or formamide (B127407) can lead to the formation of fused pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine systems. researchgate.net The amino group can also be diazotized and subsequently react with other reagents to form triazinone rings. researchgate.net These transformations demonstrate how the initial scaffold can be elaborated into more complex, polycyclic heterocyclic compounds.

Condensation with Active Hydrogen-Containing Compounds

The nitrile group in 3-cyanopyridine (B1664610) derivatives, including this compound, activates the adjacent C-4 position of the pyridine ring, facilitating condensation reactions with compounds containing active hydrogen atoms. A prominent example of this reactivity is the Gewald reaction, a multicomponent reaction that yields polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically involves a ketone or an α-cyanoester, elemental sulfur, and a base. wikipedia.orgorganic-chemistry.org

In the context of 3-cyanopyridine analogs, this type of condensation is crucial for the synthesis of thieno[2,3-b]pyridines, which are of significant interest due to their pharmacological properties. sciforum.net The general pathway involves the reaction of a 3-cyanopyridine-2(1H)-thione with an α-halo-ketone, α-halo-ester, or α-halo-nitrile. sciforum.netnih.gov The reaction proceeds via an initial S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization. sciforum.net

For instance, 3-cyanopyridine-2(1H)-thiones react with α-chloroacetanilides in a one-pot Thorpe–Ziegler cascade reaction to produce 3-aminothieno[2,3-b]pyridine-2-carboxamides in good yields. sciforum.net Similarly, domino reactions of 4-(trifluoromethyl)-3-cyanopyridine-2(1H)-thiones have been utilized to synthesize various substituted thieno[2,3-b]pyridines. nih.govacs.org The Gewald reaction itself, starting from a ketone, an active methylene nitrile (like malononitrile), and sulfur, provides a direct route to highly substituted 2-aminothiophenes. nih.govmdpi.com

The following table summarizes representative condensation reactions of cyanopyridine derivatives.

Table 1: Condensation Reactions of Cyanopyridine Analogs

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Cyanopyridine-2(1H)-thione | α-Chloroacetanilides | Strong base, boiling DMF | 3-Aminothieno[2,3-b]pyridine-2-carboxamide | sciforum.net |

| 4-(Trifluoromethyl)-3-cyanopyridine-2(1H)-thione | Various electrophiles | Domino reaction conditions | Substituted thieno[2,3-b]pyridines | nih.govacs.org |

| Ketone/Aldehyde | α-Cyanoacetamide, Sulfur | Base (e.g., triethylamine) | 2-Aminothiophene-3-carboxamide | nih.gov |

| Chalcones | Malononitrile (B47326), Sulfur | Amine (e.g., morpholine) | 4,6-Diaryl-3-cyanopyridine-2(1H)-thione | sciforum.net |

Metal-Catalyzed Coupling Reactions

The halogenated and phenyl-substituted pyridine rings are amenable to various metal-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly noteworthy. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For analogs of this compound, such as 2-chloro-3-cyanopyridines, this reaction allows for the introduction of various aryl or heteroaryl substituents at the chloro-position. nih.gov For example, the Suzuki coupling of 2,3,5-trichloropyridine (B95902) with phenylboronic acid, catalyzed by palladium acetate (B1210297) in an aqueous medium, selectively yields 3,5-dichloro-2-phenylpyridine. nih.gov This highlights the ability to selectively couple at specific positions on the pyridine ring.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling aryl halides with amines using a palladium catalyst. wikipedia.org This reaction is instrumental in synthesizing various aminopyridine derivatives, which are common scaffolds in medicinal chemistry. For instance, 3-amino-6-cyanopyridine (B1274413) is a key building block for synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs) via Buchwald-Hartwig coupling reactions. This demonstrates the utility of this reaction for installing amino groups on cyanopyridine rings.

Table 2: Examples of Metal-Catalyzed Coupling Reactions on Pyridine Rings

| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ / Na₂CO₃ | 3,5-Dichloro-2-phenylpyridine | nih.gov |

| Suzuki-Miyaura | 2-Bromopyridine | (3-Cyano-5-fluorophenyl)boronic acid | Pd(PPh₃)₄ | Phenyl-pyridine derivative | researchgate.net |

| Buchwald-Hartwig | 7-Bromo-2,3-dimethylbenzo[b]thiophene | 3-Aminopyridine | Pd(OAc)₂ / rac-BINAP / Cs₂CO₃ | 7-(Pyridin-3-ylamino)-2,3-dimethylbenzo[b]thiophene | researchgate.net |

| Buchwald-Hartwig | Aryl Halide | Amine | Palladium catalyst | Aryl Amine | wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) on Substituted Pyridine Rings

The pyridine ring is inherently electron-deficient, and this property is enhanced by the presence of electron-withdrawing substituents like the cyano group. This makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions, particularly when a good leaving group, such as a halogen, is present at the ortho or para position relative to the activating group. pressbooks.publibretexts.org

In SNAr reactions, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring, resulting in the substituted product.

For example, the chlorine atom in 2-chloro-3-cyanopyridine (B134404) and 3-chloro-4-cyanopyridine (B17897) is highly reactive towards nucleophiles like amines and thiols. semanticscholar.org The reaction of 3-cyano-2,4-dichloropyridine with alkoxides occurs regioselectively at the 4-position to provide 4-alkoxy-2-chloro-3-cyanopyridines. semanticscholar.org Similarly, 2,6-difluoro-3-cyanopyridine (B1603261) readily undergoes substitution of its fluorine atoms by nucleophiles. These reactions demonstrate that the cyano group effectively activates the pyridine ring for SNAr, allowing for the introduction of a wide range of functional groups.

Table 3: Nucleophilic Aromatic Substitution (SNAr) Reactions on Substituted Pyridines

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Chloro-4-cyanopyridine | Piperidine | - | 4-Cyano-3-(piperidin-1-yl)pyridine | |

| 3-Cyano-2,4-dichloropyridine | Alkoxides | - | 4-Alkoxy-2-chloro-3-cyanopyridine | semanticscholar.org |

| 2-Fluoropyridines | Various Nucleophiles | Mild conditions | 2-Substituted Pyridines | acs.org |

| Chloro-heterocycles | Amines | PEG-400, 120 °C | Amino-substituted heterocycles | mdpi.com |

Decyanation and Hydrolysis Pathways

The nitrile group of this compound can undergo several important transformations, including hydrolysis to carboxylic acids or amides, and complete removal through decyanation.

Hydrolysis of nitriles can be performed under acidic or alkaline conditions. chemistrysteps.comlibretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid like hydrochloric acid, which protonates the nitrogen atom, increasing the electrophilicity of the nitrile carbon towards attack by water. lumenlearning.com This process generally leads to the formation of a carboxylic acid. libretexts.orgmasterorganicchemistry.com Alkaline hydrolysis, using a base such as sodium hydroxide, initially forms a carboxylate salt, which must then be acidified to yield the free carboxylic acid. libretexts.orgchemguide.co.uk

The hydrolysis of 3-cyanopyridine is a commercially significant process for the production of nicotinamide (B372718) (vitamin B3) and nicotinic acid. google.comgoogle.com The reaction can be controlled to selectively produce either the amide or the carboxylic acid. researchgate.net For example, nitrilase enzymes can catalyze the direct hydrolysis of 3-cyanopyridine to nicotinic acid without the formation of nicotinamide as an intermediate. nih.govnih.gov

Decyanation is the removal of the cyano group. Reductive decyanation methods have been developed using various reagents. For example, sodium borohydride (B1222165) in the presence of a catalytic amount of an additive can efficiently reduce the nitrile group. nih.gov Transition metal catalysts, such as rhodium complexes with hydrosilanes as the reducing agent, have also been employed for the reductive decyanation of aryl and heteroaryl cyanides. nih.gov In some synthetic sequences, decyanation of pyridine-3-carbonitrile derivatives has been observed, although sometimes in poor yields, leading to the corresponding pyridine compound. nih.govresearchgate.net

Table 4: Transformation Pathways of the Nitrile Group

| Transformation | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acid Hydrolysis | Dilute HCl, heat | Carboxylic acid | libretexts.orgchemguide.co.uk |

| Alkaline Hydrolysis | NaOH (aq), heat; then H⁺ | Carboxylic acid | libretexts.orgchemguide.co.uk |

| Enzymatic Hydrolysis | Nitrilase (e.g., from Rhodococcus rhodochrous J1) | Nicotinic acid | nih.govnih.gov |

| Base-catalyzed Hydrolysis | Alkali metal hydroxides | Nicotinamide or Niacin | google.com |

| Reductive Decyanation | NaBH₄ / catalytic additive | Decyanated compound | nih.gov |

| Rhodium-catalyzed Decyanation | [RhCl(cod)]₂, triisopropylsilane | Decyanated compound | nih.gov |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 5-Phenylpyridine-3-carbonitrile is expected to exhibit several characteristic absorption bands that confirm its key structural features.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C≡N Stretch (Nitrile) | 2260 - 2240 | Medium, Sharp |

| Aromatic C=C and C=N Ring Stretches | 1600 - 1400 | Medium to Strong |

| C-H Out-of-Plane Bending | 900 - 675 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound is predicted to show a complex set of signals in the aromatic region, typically between 7.0 and 9.5 ppm. The molecule has seven aromatic protons, each in a unique chemical environment, leading to distinct signals.

The protons on the pyridine (B92270) ring (H-2, H-4, and H-6) are expected to be the most deshielded due to the electronegativity of the nitrogen atom and the anisotropic effect of the ring current. The H-2 and H-6 protons, being adjacent to the nitrogen, would likely appear at the lowest field, possibly above 9.0 ppm. The H-4 proton would also be in the downfield region. The five protons of the phenyl group would typically resonate between 7.4 and 7.8 ppm. The splitting patterns (e.g., doublet, triplet, multiplet) would arise from spin-spin coupling with neighboring protons, providing valuable information about their relative positions. acs.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 (Pyridine) | ~9.2 | Doublet | ~2-3 |

| H-6 (Pyridine) | ~9.1 | Doublet | ~2-3 |

| H-4 (Pyridine) | ~8.5 | Triplet or Multiplet | ~2-3 |

| H-2', H-6' (Phenyl) | ~7.7 | Multiplet | ~7-8 |

| H-3', H-4', H-5' (Phenyl) | ~7.5 | Multiplet | ~7-8 |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eleven distinct signals are expected, corresponding to its eleven carbon atoms. A broadband proton-decoupled spectrum would show each of these as a singlet. libretexts.org

The carbon of the nitrile group (C≡N) is expected to resonate in the range of 115-125 ppm. The carbons of the aromatic rings typically appear between 120 and 155 ppm. libretexts.orgudel.edu The pyridine carbons adjacent to the nitrogen (C-2 and C-6) are generally the most deshielded. The quaternary carbons (C-3, C-5, and C-1' of the phenyl ring) would also be identifiable. libretexts.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O, C=N (Pyridine) | 145 - 155 |

| C-H (Aromatic) | 120 - 140 |

| C (Quaternary Aromatic) | 130 - 145 |

| C≡N (Nitrile) | 115 - 125 |

| C-3 (Pyridine, attached to CN) | ~110 |

Advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.orgopenstax.org A DEPT-135 experiment on this compound would show positive signals for all seven CH carbons (three on the pyridine ring and four on the phenyl ring, assuming no overlap) and would show no signals for the four quaternary carbons (C-3, C-5, C-1', and the nitrile carbon). libretexts.orgyoutube.com A DEPT-90 spectrum would exclusively show signals for the CH carbons. openstax.orgyoutube.com

Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to assign protons on the individual rings. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The molecular formula of this compound is C₁₂H₈N₂, giving it a molecular weight of approximately 180.21 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 180.

The fragmentation pattern would provide further structural confirmation. Aromatic systems are relatively stable, so the molecular ion peak is often intense. nih.gov Common fragmentation pathways could include the loss of small, stable neutral molecules. For instance, the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the pyridine ring is a plausible fragmentation, which would result in a fragment ion at m/z = 153. Cleavage of the bond between the two rings could lead to fragments corresponding to the phenyl cation (C₆H₅⁺, m/z = 77) or the cyanopyridyl portion of the molecule.

| m/z | Assignment | Notes |

|---|---|---|

| 180 | [M]⁺ | Molecular Ion |

| 153 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of organic compounds. In the analysis of analogous pyridine-3-carbonitrile (B1148548) derivatives, ESI-MS has been effectively used to confirm the mass of the synthesized molecules. For this compound, this technique would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₁₂H₈N₂, the theoretical monoisotopic mass is 180.0687 g/mol . Therefore, the ESI-MS spectrum would be anticipated to display a major peak at an m/z (mass-to-charge ratio) of approximately 181.0760.

Table 1: Expected ESI-MS Data for this compound

| Molecular Formula | Theoretical Monoisotopic Mass ( g/mol ) | Expected Ion | Expected m/z |

|---|

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. For pyridine-3-carbonitrile derivatives, HRMS, often coupled with ESI, is a standard characterization method. In the case of this compound, an ESI-HRMS analysis would yield a highly accurate mass measurement of the [M+H]⁺ ion. This experimental value would then be compared to the calculated theoretical mass to confirm the elemental formula.

Table 2: Expected HRMS Data for this compound

| Molecular Formula | Ion | Calculated m/z | Expected Experimental m/z (with high precision) |

|---|

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption and emission properties of compounds containing both pyridine and phenyl rings are of significant interest due to their potential applications in materials science and as fluorescent probes. The UV-Vis absorption spectrum of this compound is expected to arise from π → π* transitions within the conjugated aromatic system. Studies on similar 3-cyanopyridine (B1664610) derivatives have reported absorption maxima (λmax) in the ultraviolet region.

Table 3: Anticipated Photophysical Properties of this compound

| Solvent | Absorption λmax (nm) | Emission λem (nm) |

|---|---|---|

| Dichloromethane | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available |

Crystallographic Analysis and Solid State Structure

Single Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical method for determining the precise three-dimensional arrangement of atoms within a crystal. This technique has been widely applied to various substituted phenylpyridine-3-carbonitrile compounds to establish their molecular structures and packing arrangements. nih.govnih.govresearchgate.netgrowingscience.comgrowingscience.comiucr.org

For instance, the crystal structure of 2-(4-chlorophenyl)-4-(1H-indol-3-yl)-6-phenylpyridine-3-carbonitrile was determined to be in the monoclinic system with the space group P2₁/n. iucr.org Another derivative, 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile, crystallizes in the orthorhombic space group Pbca. nih.govresearchgate.net Similarly, the structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile was found to be monoclinic with a P2₁/c space group. researchgate.net These studies provide precise unit cell dimensions, bond lengths, and bond angles, forming the foundation for a detailed analysis of their solid-state properties. uol.deuhu-ciqso.es

A summary of crystallographic data for selected derivatives is presented below:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 2-(4-chlorophenyl)-4-(1H-indol-3-yl)-6-phenylpyridine-3-carbonitrile | Monoclinic | P2₁/n | 7.6533(4) | 11.4822(7) | 23.2906(14) | 94.351(1) | iucr.org |

| 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | Orthorhombic | Pbca | 15.7102(5) | 10.7491(3) | 24.3648(7) | - | researchgate.net |

| 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile | Monoclinic | P2₁/c | 10.470(5) | 21.353(5) | 9.292(5) | 107.710(5) | iucr.org |

| 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | Monoclinic | P2₁/c | 5.1450(2) | 15.1359(7) | 19.5828(9) | 96.547(4) | researchgate.net |

Molecular Conformation and Geometric Parameters

The conformation of phenylpyridine-3-carbonitrile derivatives is largely defined by the dihedral angles between the central pyridine (B92270) ring and its various substituents. These angles are influenced by steric hindrance and electronic effects imposed by the substituent groups.

In 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile, the dihedral angles between the pyridine ring and the indole (B1671886), phenyl, and methoxybenzene substituents are 33.60(6)°, 25.28(7)°, and 49.31(7)°, respectively. nih.gov For 2-(4-chlorophenyl)-4-(1H-indol-3-yl)-6-phenylpyridine-3-carbonitrile, the corresponding dihedral angles with the phenyl, chlorobenzene, and indole rings are 18.52(12)°, 48.97(11)°, and 21.20(10)°. nih.goviucr.org In a brominated analogue, the dihedral angles between the pyridine ring and the thiophene, indole, and bromobenzene (B47551) rings are 9.37(17)°, 21.90(12)°, and 69.01(15)°, respectively. iucr.org

The planarity of the pyridine ring and the position of the carbonitrile group are also key geometric features. In some derivatives, the nitrile group's nitrogen atom can be significantly displaced from the plane of the pyridine ring, which may be attributed to steric crowding. nih.govresearchgate.net Bond lengths and angles within the pyridine core generally align with expected values for aromatic heterocyclic systems, though minor distortions can occur due to bulky substituents. nist.gov

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of these molecules is directed by a combination of non-covalent interactions, which dictate the formation of higher-order supramolecular structures.

Hydrogen Bonding Networks (e.g., N—H···N Interactions)Hydrogen bonds are a dominant force in the crystal packing of many nitrogen-containing heterocyclic compounds.nsf.govacs.orgIn derivatives of phenylpyridine-3-carbonitrile that contain N-H donor groups, such as those with an indole substituent, N—H···N hydrogen bonds are frequently observed.nih.govnih.goviucr.orgThe nitrile nitrogen atom often acts as a hydrogen bond acceptor.

These interactions typically lead to the formation of centrosymmetric dimers, creating characteristic ring motifs, such as the R²₂(16) graph set loop. nih.govnih.goviucr.org These dimer units can then serve as building blocks for constructing larger one-, two-, or three-dimensional networks. iucr.orgiucr.org For example, in the crystal structure of 2-amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile, intermolecular N—H···N hydrogen bonds connect the molecules into a three-dimensional network. iucr.org

Pi-Stacking Interactions (e.g., π···π Stacking, C—H···π Interactions)Aromatic π-stacking is another crucial interaction that contributes to the stability of the crystal lattice.osti.govbenchchem.comThese interactions occur between the planar aromatic rings of adjacent molecules. In the crystal structure of 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile, π–π stacking is observed between adjacent pyridine rings of symmetry-related molecules, with a centroid-to-centroid distance of 3.6906(7) Å.nih.govresearchgate.netiucr.org

In addition to pyridine-pyridine stacking, interactions can occur between other aromatic moieties within the structure. The crystal packing of 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile features aromatic π–π stacking with a shortest centroid–centroid separation of 3.729(3) Å. iucr.org

Weak C—H···π interactions, where a C-H bond points towards the face of an aromatic ring, also play a role in consolidating the crystal packing, linking the primary hydrogen-bonded or π-stacked motifs. nih.goviucr.org

Impact of Substituents on Crystal Packing

Substituents on the phenyl and pyridine rings have a profound impact on the molecular conformation and the resulting crystal packing. The nature, size, and position of these substituents influence the intermolecular interactions that can form.

For example, the presence of an indole group introduces an N-H donor, facilitating the formation of robust N—H···N hydrogen-bonded dimers, which are a recurring motif in these structures. nih.govnih.goviucr.org The introduction of different halogen atoms or functional groups on the phenyl ring alters the electronic properties and steric profile of the molecule, which in turn affects the geometry of π-stacking and the formation of other weak interactions like C-H···π bonds. acs.orgnih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed to predict molecular geometries, energies, and other properties. However, specific DFT studies focused on 5-Phenylpyridine-3-carbonitrile are absent from the current body of scientific literature.

Geometry Optimization and Energetic Stability

The optimization of a molecule's geometry to find its most stable, lowest-energy conformation is a standard application of DFT. This process provides crucial information about bond lengths, bond angles, and dihedral angles. While this is a common practice in computational chemistry, published data on the optimized geometry and the resulting energetic stability of this compound could not be located.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's electronic properties, including its reactivity and spectroscopic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. Regrettably, there are no specific reports detailing the HOMO-LUMO energies or the nature of the molecular orbitals for this compound.

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis via DFT is used to predict the infrared and Raman spectra of a molecule. These calculations help in the identification and characterization of the compound by assigning specific vibrational modes to spectral peaks. No such theoretical vibrational analysis has been published for this compound.

Time-Dependent Density Functional Theory (TDDFT) for Excited States

TDDFT is a widely used method for calculating the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis). It provides insights into the nature of electronic transitions and the energies at which they occur. A literature search did not yield any studies that have applied TDDFT to investigate the excited states of this compound.

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly DFT, are invaluable for mapping out reaction pathways, identifying intermediates, and characterizing transition states. This allows for a deep understanding of reaction mechanisms at a molecular level.

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and feasibility of a chemical reaction. Despite the utility of these computational tools, no studies have been published that characterize transition states for reactions involving this compound.

Intramolecular Proton Transfer (IMPT) Pathways

Intramolecular proton transfer (IMPT) is a fundamental chemical process where a proton is transferred between two atoms within the same molecule. Computational analysis, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms and energetics of these pathways. While direct studies on this compound are not extensively documented in the provided literature, research on closely related structural analogs provides significant insight into potential IMPT mechanisms.

A quantum chemical characterization of a similar molecule, 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, investigated the thione/thiol tautomerization, which involves an intramolecular proton transfer. The study mapped the energy profile of this process along the Intrinsic Reaction Coordinate (IRC) in both the ground state (S0) and the first excited state (S1). researchgate.net Such computational approaches determine the energy of the reactant, the transition state (the energy barrier for the transfer), and the product, thereby defining the kinetic and thermodynamic feasibility of the proton transfer. researchgate.net For a molecule like this compound, hypothetical IMPT could occur if a proton donor group were present, transferring a proton to the nitrogen of the pyridine (B92270) ring or the nitrile group. DFT calculations are essential for assessing the energy barriers of such processes, which are key to understanding the efficiency of intramolecular reactions. researchgate.netrsc.org

Computational studies on other heterocyclic systems, such as 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP), have successfully analyzed the potential energy surfaces for excited-state intramolecular proton transfer (ESIPT). nih.gov These studies show that upon electronic excitation, the molecule can relax through a proton transfer pathway, leading to a tautomeric form with distinct photophysical properties. The calculations can identify conical intersections—points where potential energy surfaces cross—which provide efficient pathways for non-radiative decay, thus influencing the molecule's fluorescence. nih.gov Similar methodologies could be applied to hypothetical derivatives of this compound containing a hydroxyl or amino group to explore potential ESIPT pathways.

Solvation Effects on Reaction Profiles

The surrounding solvent can significantly influence the reaction profile, including reaction rates and equilibrium positions, by differentially stabilizing the reactants, transition states, and products. Computational chemistry models this influence through various solvation models, from implicit continuum models to explicit molecular mechanics (MM) descriptions of solvent molecules.

For pyridine derivatives, the solvent has a profound effect on properties like basicity (pKₐ). acs.org Computational studies using the Isodensity Polarizable Continuum Model (IPCM) combined with quantum mechanical methods (like MP2 and B3LYP) have been shown to reproduce the free energy difference of solvation between a neutral pyridine and its protonated pyridinium (B92312) ion form in water. acs.org These calculations demonstrate that the solvent environment alters the energetics of protonation, a process fundamental to many reaction mechanisms. For instance, the calculated free energy of solvation for the H⁺ ion differs significantly between water and acetonitrile, directly impacting the pKₐ values of pyridine derivatives in these solvents. acs.org

The effect of the solvent on the kinetics of reactions involving pyridine derivatives has also been studied. For example, in the pyridine-catalyzed hydrolysis of benzenesulphonyl chlorides, the reaction rate is influenced by the solvent as well as by substituents on both the pyridine and the sulfonyl chloride. rsc.org Computational models can dissect these influences, separating the intrinsic electronic effects of substituents from the extrinsic effects of solvation. Advanced multiscale approaches, such as combining quantum mechanics with polarizable force fields (QM/MM), allow for a more detailed description of solute-solvent interactions, including electrostatic, polarization, and Pauli repulsion effects, providing a more accurate calculation of properties in solution. rsc.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are critical tools for studying large, complex systems, such as a drug molecule interacting with a biological target. While purely quantum mechanical (QM) methods provide high accuracy, they are computationally too expensive for large systems. Molecular mechanics (MM), which uses classical physics to describe atomic interactions, is much faster but cannot model chemical reactions like bond breaking or formation. nih.govwikipedia.org

Hybrid QM/MM methods offer a solution by combining the strengths of both approaches. wikipedia.orgnih.gov In a QM/MM simulation, the chemically active region of the system (e.g., the ligand and the active site of a protein) is treated with a high-accuracy QM method, while the rest of the system (the bulk of the protein and surrounding solvent) is described by a computationally efficient MM force field. nih.govnih.gov This multiscale approach, pioneered by Warshel, Levitt, and Karplus, has become a cornerstone of computational biochemistry. cecam.org

For a molecule like this compound, a QM/MM approach would be ideal for studying its binding to a target protein. The ligand itself would be the QM region, allowing for an accurate description of its electronic structure and polarization as it interacts with the active site, which might also be included in the QM region. The rest of the protein would be the MM region. nih.gov Recent advancements include coupling QM methods like DFT with advanced polarizable MM force fields, such as AMOEBA, which allows for a more dynamic and accurate representation of the electrostatic interactions between the QM and MM regions. unipi.it Furthermore, hybrid physics-based machine learning/molecular mechanics (ML/MM) potentials are emerging as a way to improve the accuracy of intramolecular ligand energetics, leading to more precise predictions of properties like binding free energy. choderalab.org

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features of a molecule that are responsible for its biological activity. nih.gov This is often achieved by synthesizing and testing a series of related compounds to see how changes in their structure affect their potency, selectivity, or other pharmacological properties.

For pyridine-based compounds, SAR studies have been crucial in developing potent and selective therapeutic agents. In one study on 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives as A₃ adenosine (B11128) receptor antagonists, researchers systematically probed the effects of different substituents around the core scaffold. nih.gov Key findings from this SAR analysis include:

The 6-phenyl group was identified as a common pharmacophore element crucial for binding.

At the 2- and 4-positions of the pyridine ring, ethyl groups were favored over methyl groups.

Bulky substituents at the 4-position, which were beneficial in related dihydropyridine (B1217469) series, were not well-tolerated in the pyridine series for A₃ receptor binding. nih.gov

A 6-(3-chlorophenyl) derivative displayed a significantly high affinity (Kᵢ value of 7.94 nM) and selectivity. nih.gov

Another relevant study focused on 2-aminopyridine-3,5-dicarbonitrile (B1331539) compounds as inhibitors of prion replication. ebi.ac.uk This scaffold is structurally very similar to this compound. The comprehensive SAR study identified compounds with a 40-fold improvement in bioactivity compared to the initial hits, leading to molecules with pharmacokinetic profiles suitable for in vivo testing. ebi.ac.uk These examples demonstrate how systematic structural modification and subsequent biological testing, often guided by molecular modeling, can lead to the derivation of clear SAR rules for a given chemical series.

Thermochemical Property Predictions

Thermochemical properties, such as the enthalpy of formation (ΔfHₘ°), are crucial for understanding the stability and reactivity of a compound. These properties can be determined experimentally through techniques like combustion calorimetry or predicted using computational methods. acs.orgresearchgate.net

A detailed thermochemical and theoretical study of the parent phenylpyridine isomers (2-, 3-, and 4-phenylpyridine) provides a strong foundation for understanding this compound. acs.org The standard molar enthalpies of formation in the gas phase (ΔfHₘ°(g)) at 298.15 K were determined experimentally and are presented in the table below.

| Compound | Experimental ΔfHₘ°(g) / kJ·mol⁻¹ |

| 2-Phenylpyridine | 228.3 ± 5.8 |

| 3-Phenylpyridine | 240.9 ± 5.5 |

| 4-Phenylpyridine | 240.0 ± 3.3 |

| Data sourced from The Journal of Physical Chemistry A. acs.org |

These experimental values were complemented by computational predictions using restricted Hartree-Fock (RHF) and Density Functional Theory (DFT/B3LYP) methods. The calculated enthalpies of formation were in good agreement with the experimental data, validating the computational approach. acs.org

Such validated computational methods can be extended to predict the thermochemical properties of more complex derivatives. researchgate.net For this compound, DFT calculations at a level like B3LYP/6–311g++(d,p) could be employed to systematically investigate its thermochemical properties, including Gibbs free energy, enthalpy, and entropy. researchgate.net These predictions are vital for assessing the thermodynamic stability and potential reactivity of the molecule, contributing to the development of safer chemical reagents and processes. researchgate.net

Applications in Advanced Chemical Research

Utility as Synthetic Intermediates and Scaffolds

5-Phenylpyridine-3-carbonitrile's structure, featuring both a phenyl group and a nitrile group on a pyridine (B92270) ring, makes it a valuable precursor in organic synthesis. This arrangement allows for a variety of chemical transformations, enabling the construction of more intricate molecular architectures.

The pyridine-based structure of this compound is a key starting point for the synthesis of various fused heterocyclic systems. These systems are of significant interest due to their presence in many biologically active compounds and functional materials.

Pyrimidines: Pyrimidine-5-carbonitrile derivatives can be synthesized through multicomponent reactions. These compounds are recognized for their potential biological and industrial applications. kthmcollege.ac.in The synthesis often involves the condensation of various starting materials, and the pyrimidine (B1678525) core is a fundamental unit in numerous drugs and biologically important molecules. kthmcollege.ac.inrsc.org

Thienopyridines: Thienopyridines are another important class of heterocyclic compounds that can be synthesized from precursors related to this compound. These compounds are known for their therapeutic applications, including acting as P2Y12 receptor antagonists in antiplatelet therapy. mdpi.com The synthesis of novel thienopyridine derivatives is an active area of research for the development of new and improved pharmaceuticals. nih.govmdpi.com

Below is a table summarizing some key heterocyclic systems derived from related precursors:

| Precursor Moiety | Resulting Heterocyclic System | Significance |

| Pyridine-carbonitrile | Pyrimidine | Building block for biologically and industrially useful compounds. kthmcollege.ac.in |

| Pyridine-carbonitrile | Thienopyridine | Core structure in antiplatelet drugs. mdpi.com |

While direct evidence for the use of this compound in polyarylene structures is not prevalent in the provided context, the phenylpyridine moiety itself is a component in the construction of larger aromatic systems. Poly(arylene sulfide)s, for example, are a class of high-performance polymers, and the incorporation of aromatic units like phenylpyridine can influence the final properties of the material.

Contributions to Materials Science and Engineering

The unique electronic and photophysical properties of pyridine-based compounds make them attractive for applications in materials science. The presence of the phenyl and nitrile groups in this compound can be leveraged to tune these properties for specific applications.

The electronic characteristics of materials derived from this compound are influenced by the electron-withdrawing nature of the nitrile group and the aromatic system of the pyridine and phenyl rings. This can lead to the development of materials with tailored conductivity, and charge-transport properties, making them suitable for use in organic electronics.

Pyridine derivatives are known to exhibit interesting optical properties, including fluorescence. nih.gov The specific substitution pattern on the pyridine ring, such as in this compound, can affect the absorption and emission wavelengths of light. This tunability is crucial for the development of materials for applications in:

Organic Light-Emitting Diodes (OLEDs): While a related compound, 5-Phenylpyridine-2-carbonitrile, has been shown to emit light under an electric field, its quantum efficiency is noted to be lower than some phosphorescent materials. biosynth.com This highlights the potential, as well as the challenges, in utilizing these compounds in photonic devices.

Fluorescent Probes: The fluorescence of these compounds can be sensitive to their local environment, making them useful as sensors.

Derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile have been investigated as fluorescent molecular sensors for monitoring photopolymerization processes. mdpi.com These sensors can also act as co-initiators in the polymerization process, demonstrating a dual functionality. mdpi.com This application showcases how the inherent properties of the pyridine-carbonitrile scaffold can be harnessed for advanced monitoring and control in industrial processes. mdpi.com

| Application Area | Specific Use | Key Property |

| Materials Science | Electronic Materials | Tunable electronic properties due to nitrile and aromatic groups. |

| Optical Materials | Potential for use in OLEDs and fluorescent probes. nih.govbiosynth.com | |

| Sensor Technology | Fluorescent Sensors | Monitoring of photopolymerization processes. mdpi.com |

Photophysical Property Exploration

The unique electronic structure of the this compound scaffold, combining an electron-donating phenyl group with an electron-accepting cyanopyridine moiety, makes it and its derivatives prime candidates for photophysical applications.

Fluorescence Characteristics and pH Responsiveness

Derivatives of pyridine are well-regarded for their photoluminescent properties. Specifically, compounds structurally related to this compound, such as 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles, exhibit notable fluorescence. These compounds have demonstrated high fluorescence quantum yields in powder form (up to 92.9%) and display large Stokes shifts in solution, a valuable characteristic for applications in bio-visualization urfu.ru.

The presence of the pyridine ring introduces the potential for pH responsiveness. The nitrogen atom in the pyridine ring can be protonated or deprotonated, altering the electronic properties of the molecule and, consequently, its fluorescence emission nih.gov. In conjugated polymers containing pyridine units, the addition of acid has been shown to decrease and red-shift the fluorescence intensity, while the addition of a base increases it nih.gov. This behavior is attributed to the protonation of the pyridine nitrogen, which can hinder photoinduced electron transfer (PET) processes, thereby "turning on" fluorescence researchgate.net. This principle allows for the design of ratiometric fluorescent pH sensors, where the ratio of fluorescence intensity at two different excitation wavelengths can be used to determine the pH of the environment nih.gov. For example, a probe known as Mini202, which incorporates a hydroxycoumarin core, demonstrates this ratiometric response and has been used to measure pH in cellular vesicles nih.gov.

Table 1: Photophysical Properties of Selected 3-Hydroxy-2,2'-bipyridine-6-carbonitrile Derivatives in Acetonitrile urfu.ru An interactive data table is available below:

| Compound | Ar¹ Group | Ar² Group | λabs, max (nm) | λem, max (nm) | Stokes Shift (nm) |

|---|---|---|---|---|---|

| 3a | Ph | 4-MeC₆H₄ | 370 | 569 | 199 |

| 3b | Ph | 4-MeOC₆H₄ | 374 | 568 | 194 |

| 3c | Ph | 4-FC₆H₄ | 368 | 567 | 199 |

| 3g | 4-MeC₆H₄ | 4-MeOC₆H₄ | 378 | 572 | 194 |

| Compound | Ar¹ Group | Ar² Group | λabs, max (nm) | λem, max (nm) | Stokes Shift (nm) |

|---|---|---|---|---|---|

| 3a | Ph | 4-MeC₆H₄ | 370 | 569 | 199 |

| 3b | Ph | 4-MeOC₆H₄ | 374 | 568 | 194 |

| 3c | Ph | 4-FC₆H₄ | 368 | 567 | 199 |

| 3g | 4-MeC₆H₄ | 4-MeOC₆H₄ | 378 | 572 | 194 |

| 3i | 4-MeOC₆H₄ | 4-MeOC₆H₄ | 385 | 626 | 241 |

Charge-Transfer Phenomena in Designed Systems

The donor-acceptor nature inherent in the this compound structure facilitates intramolecular charge transfer (ICT) upon photoexcitation. In systems designed with this or similar scaffolds, an optical electron transfer can occur from an electron-rich donor moiety to an electron-poor acceptor moiety mdpi.com.

A relevant example is a branched molecule featuring pyrene (B120774) as the electron donor and terpyridine as the electron acceptor. In polar solvents, this system displays both charge transfer (CT) absorption and CT emission, a phenomenon known as solvatochromism, where the emission maxima shift depending on the polarity of the solvent mdpi.com. The complexation with metal ions like zinc or protonation of the terpyridine unit enhances the acceptor strength, which in turn strengthens the electron transfer character of the system. Using transient absorption spectroscopy, the charge-separated state, consisting of a pyrene radical cation and a terpyridine radical anion, can be directly detected mdpi.com. In more complex arrangements, charge transfer can also be mediated through a "superexchange" mechanism, where a bridging molecule facilitates a long-distance electron transfer between a donor and an acceptor without directly participating in the process bntu.by.

Singlet Oxygen Generation Studies

Molecules capable of acting as photosensitizers can generate singlet oxygen, a highly reactive form of oxygen, upon irradiation with light. This process is fundamental to applications like photodynamic therapy and photocatalysis tudublin.ie. The mechanism, known as a Type II photooxidation, involves the photosensitizer absorbing a photon, which promotes it to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet state can transfer its energy to ground-state molecular oxygen (which is a triplet), resulting in the formation of excited singlet oxygen tudublin.ie.

For a derivative of this compound to be an effective singlet oxygen sensitizer, it must possess several key properties: a high absorption coefficient, a high quantum yield for triplet state formation, and a triplet state energy that is sufficient to excite oxygen tudublin.ienih.gov. While porphyrins, chlorins, and phthalocyanines are classic examples of efficient singlet oxygen generators nih.govump.edu.pl, other organic scaffolds, including BODIPY derivatives, have also shown good singlet-oxygen-generating capabilities rsc.org. The potential of this compound derivatives in this area would depend on their ability to efficiently populate a triplet state upon photoexcitation.

Molecular Interaction Studies and Mechanistic Insights

The structural features of this compound make its derivatives valuable probes and ligands for studying molecular interactions and elucidating biochemical mechanisms.

Enzyme-Ligand Binding Mechanism Investigations via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme) to form a stable complex researchgate.net. This method provides critical insights into the binding mechanism, helping to identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand in the enzyme's active site.

Numerous studies have employed molecular docking to investigate pyridine-based compounds. For instance, novel pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings against target proteins like GlcN-6-P synthase, revealing moderate to good binding energies nih.gov. Similarly, derivatives of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole have been docked into cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) structures to predict their inhibitory preference researchgate.net. In another study, newly synthesized pyrazolopyridine and furopyridine derivatives were evaluated as inhibitors of the CDK2 enzyme, with molecular docking suggesting a binding mode similar to that of a known reference compound mdpi.com. These computational studies are invaluable for rational drug design, explaining the structure-activity relationships of potential therapeutic agents.

Table 2: Examples of Molecular Docking Studies with Pyridine-Related Scaffolds An interactive data table is available below:

| Derivative Class | Target Enzyme | Key Findings from Docking |

|---|---|---|

| Triazolopyridine, Pyridotriazine | GlcN-6-P synthase | Revealed moderate to good binding energies of the ligands on the target protein. nih.gov |

| 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole | COX-1 / COX-2 | Suggested that novel triazole derivatives are active COX inhibitors with a significant preference for COX-2. researchgate.net |

| Pyrazolopyridine, Furopyridine | CDK2 | Showed a similar binding mode as a reference compound in the active site of the CDK2 enzyme. mdpi.com |

| Derivative Class | Target Enzyme | Key Findings from Docking |

|---|---|---|

| Triazolopyridine, Pyridotriazine | GlcN-6-P synthase | Revealed moderate to good binding energies of the ligands on the target protein. nih.gov |

| 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole | COX-1 / COX-2 | Suggested that novel triazole derivatives are active COX inhibitors with a significant preference for COX-2. researchgate.net |

| Pyrazolopyridine, Furopyridine | CDK2 | Showed a similar binding mode as a reference compound in the active site of the CDK2 enzyme. mdpi.com |

| Pyrimidine-5-carbonitriles | COX-2 | Identified key interactions and binding affinities, correlating with in vitro anticancer activity. researchgate.net |

Molecular Recognition Studies (e.g., in Polymerization Processes)

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces such as hydrogen bonding, metal coordination, and hydrophobic forces. Pyridine-containing structures are frequently used as recognition units in supramolecular chemistry. For example, hosts containing naphthyridine (a fused pyridine system) have been designed to have enhanced hydrogen bonding capabilities for recognizing and binding biotin (B1667282) analogues nih.govmdpi.com. The binding strength, or association constant, in these host-guest systems is often determined using techniques like 1H-NMR titration mdpi.com.

In the context of polymerization, molecular recognition can be achieved through molecular imprinting. This technique involves polymerizing functional monomers in the presence of a template molecule (the "print" molecule). After polymerization, the template is removed, leaving behind cavities within the polymer matrix that are complementary in shape and functionality to the template mdpi.com. These cavities can then selectively rebind the original template or structurally similar molecules. A compound like this compound could potentially be used as a template or as a functional monomer in such a process, creating a molecularly imprinted polymer (MIP) with specific recognition sites for the phenylpyridine-carbonitrile structure.

Role in Agrochemical Research as Synthetic Precursors

While specific, publicly documented instances of this compound being used as a direct precursor in the synthesis of commercialized agrochemicals are not abundant in readily available scientific literature, its structural components are emblematic of moieties widely employed in agrochemical discovery. The phenylpyridine scaffold is a recognized pharmacophore in herbicidal compounds, and the cyanopyridine framework serves as a versatile building block for various bioactive molecules. Therefore, this compound stands as a compound of significant interest for its potential application in creating new agricultural chemicals.

Research into related structures underscores the potential of the phenylpyridine core. For instance, novel herbicides have been developed based on the phenylpyridine structure, which act by inhibiting the protoporphyrinogen-IX-oxidase (Protox) enzyme, a key enzyme in the chlorophyll (B73375) biosynthesis pathway. chimia.chchimia.ch Disruption of this enzyme leads to the accumulation of phototoxic intermediates, causing rapid cell death in susceptible plants. chimia.ch The synthesis of these active compounds often involves coupling substituted chloropyridines with appropriate phenyl boronic acids. chimia.chchimia.ch

Furthermore, the cyanopyridine unit is a valuable intermediate in agrochemical development. The nitrile (cyano) group and the pyridine ring offer specific reactivity that allows for the construction of more complex molecules with targeted biological actions. nbinno.com For example, fluorinated cyanopyridine derivatives are used as key intermediates in the synthesis of modern herbicides and insecticides. nbinno.com The presence of the cyano group can be leveraged to build diverse heterocyclic systems, a common strategy in the search for new active ingredients.

Studies have also explored the creation of novel herbicidal candidates by combining the phenylpyridine moiety with other active chemical groups. In one such study, a series of pyrazole (B372694) derivatives containing a phenylpyridine structure were synthesized and evaluated. nih.govmdpi.com Several of these compounds exhibited moderate to good post-emergence herbicidal activity against various weed species, such as Digitaria sanguinalis (large crabgrass) and Setaria viridis (green foxtail). nih.govmdpi.com These findings highlight the utility of the phenylpyridine scaffold as a foundation for developing new herbicidal leads. nih.govmdpi.com

The following table summarizes research on related phenylpyridine and cyanopyridine derivatives, illustrating their role and findings in agrochemical research.

| Precursor/Core Structure | Resulting Compound Class | Agrochemical Activity | Key Research Finding |

| 2,3-dichloro-5-trifluoromethylpyridine and Phenylboronic Acids | Phenylpyridine Derivatives | Herbicidal | Compounds act as inhibitors of the protoporphyrinogen-IX-oxidase (Protox) enzyme, showing high activity against broadleaf and grass weeds. chimia.chchimia.ch |

| 2-Cyano-3-fluoropyridine | Various Agrochemicals | Herbicidal, Insecticidal | A key building block whose fluorine and nitrile groups are leveraged to create molecules with targeted biological activity and improved metabolic stability. nbinno.com |